molecular formula C17H22N2O4S B5657886 1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol

1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol

Cat. No. B5657886
M. Wt: 350.4 g/mol
InChI Key: ZGEVQFZEGXMQPK-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related azabicyclo octanes and azetidinones involves intricate chemical procedures. For instance, the stereoisomers of related azabicyclo compounds were synthesized using a refined method that significantly reduced the number of steps involved, showcasing the evolution of synthetic chemistry to achieve high optical purity through methods like preparative reversed-phase HPLC (Nanjappan, Ramalingam, & Nowotnik, 1992). Moreover, azetidinones have been synthesized through cycloadditions, indicating the utility of these compounds as building blocks for more complex structures (Katagiri et al., 1986).

Molecular Structure Analysis

The molecular structure of azabicyclo and azetidinone derivatives reveals significant complexity and diversity. The crystal and molecular structure analysis of similar compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, provides insights into the puckered nature of four-membered rings and intermolecular hydrogen bonding, highlighting the importance of structural analysis in understanding chemical behavior (Ramakumar, Venkatesan, & Rao, 1977).

Chemical Reactions and Properties

Azetidinone derivatives participate in a variety of chemical reactions, indicating their versatility. For example, they can undergo reactions with nucleophiles to produce compounds with potential as carbapenem nuclei, underscoring their significance in synthetic organic chemistry (Katagiri et al., 1986). Additionally, the reactivity of such compounds towards different reagents leads to a wide range of chemical transformations, further expanding their utility in drug synthesis and development.

Physical Properties Analysis

The physical properties of azetidinones and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in pharmaceutical formulations. Although specific data on "1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol" are not detailed, studies on similar compounds provide valuable insights. The analysis of crystal structures, for example, assists in understanding the compound's stability, solubility, and reactivity, essential for drug design and manufacturing processes.

Chemical Properties Analysis

The chemical properties of azetidinones, including reactivity, stability under various conditions, and interaction with biological molecules, are fundamental to their biomedical applications. Research on related compounds demonstrates the potential of azetidinones in synthesizing novel antibiotics and other therapeutics, highlighting the importance of chemical property analysis in identifying new drug candidates (Veinberg et al., 2004).

properties

IUPAC Name

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(3-hydroxyazetidin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c20-15-10-18(11-15)24(22,23)16-6-2-4-13(8-16)17(21)19-9-12-3-1-5-14(19)7-12/h2,4,6,8,12,14-15,20H,1,3,5,7,9-11H2/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEVQFZEGXMQPK-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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